Product packaging for Potassium metavanadate(Cat. No.:CAS No. 13769-43-2)

Potassium metavanadate

Cat. No.: B077768
CAS No.: 13769-43-2
M. Wt: 138.038 g/mol
InChI Key: BQFYGYJPBUKISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Potassium metavanadate (KVO3) is an inorganic salt of vanadium in the +5 oxidation state, valued in research for its versatile chemical and catalytic properties. Its primary research applications include serving as a precursor for vanadium-based catalysts in oxidation reactions and as a critical component in the development of advanced battery technologies, particularly for exploring aqueous and non-aqueous vanadium flow batteries. In materials science, it is utilized for synthesizing vanadium oxide thin films and functional ceramics. Biochemically, this compound is a well-known potent inhibitor of protein tyrosine phosphatases (PTPs) and a non-selective inhibitor of ATPases. This inhibition, by mimicking phosphate, leads to the accumulation of phosphorylated proteins, making it a crucial tool for studying intracellular signal transduction pathways, insulin-mimetic effects, and oxidative stress. Researchers also employ it in corrosion inhibition studies and as a staining agent in microscopy. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula KVO3<br>KO3V B077768 Potassium metavanadate CAS No. 13769-43-2

Properties

IUPAC Name

potassium;oxido(dioxo)vanadium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/K.3O.V/q+1;;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFYGYJPBUKISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][V](=O)=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K.O3V, KVO3, KO3V
Record name POTASSIUM METAVANADATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4317
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Potassium vanadate
Source Wikipedia
URL https://en.wikipedia.org/w/index.php?title=Potassium_vanadate&action=edit&redlink=1
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893969
Record name Potassium metavanadate (KVO3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Potassium metavanadate appears as a colorless to pale green colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make dyes, inks and laundry compounds., Liquid; Pellets or Large Crystals, Colorless to light green solid; [CAMEO] Colorless odorless crystalline powder; [Alfa Aesar MSDS]
Record name POTASSIUM METAVANADATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4317
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vanadate (VO31-), potassium (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium metavanadate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21572
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

13769-43-2
Record name POTASSIUM METAVANADATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4317
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Potassium metavanadate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013769432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanadate (VO31-), potassium (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium metavanadate (KVO3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium vanadium trioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM METAVANADATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S0516D6VI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Preparative Chemistry

Conventional and High-Temperature Synthetic Approaches

Conventional synthesis methods for potassium metavanadate typically involve high-temperature solid-state reactions. These methods are well-established for producing bulk quantities of the material.

Calcination, or high-temperature solid-state reaction, is a primary industrial method for producing this compound. This approach involves the reaction of a vanadium precursor, most commonly vanadium pentoxide (V₂O₅), with a potassium-containing salt. google.com The high thermal energy supplied during calcination overcomes the activation energy barrier, driving the reaction to form the stable metavanadate salt.

Common reactions include:

Using Potassium Hydroxide (B78521): Vanadium pentoxide is dissolved in a hot, concentrated solution of potassium hydroxide (KOH). stackexchange.comcrystalls.info The resulting solution is then evaporated to yield this compound crystals.

Using Potassium Carbonate: Vanadium pentoxide can be fused with potassium carbonate (K₂CO₃) at elevated temperatures. google.com This reaction produces this compound and releases carbon dioxide gas.

Using other Potassium Salts: Other potassium sources like potassium chloride (KCl) can also be reacted with V₂O₅, often in the presence of steam, to yield KVO₃. stackexchange.com

The choice of precursors and the precise control of stoichiometry and temperature are crucial for obtaining a pure product, as various potassium vanadate (B1173111) species can exist at different pH values and concentrations. stackexchange.com

Table 1: Comparison of Calcining Synthesis Methods

Vanadium Precursor Potassium Source General Reaction Key Conditions
Vanadium Pentoxide (V₂O₅) Potassium Hydroxide (KOH) V₂O₅ + 2KOH → 2KVO₃ + H₂O Hot, concentrated solution stackexchange.comcrystalls.info
Vanadium Pentoxide (V₂O₅) Potassium Carbonate (K₂CO₃) V₂O₅ + K₂CO₃ → 2KVO₃ + CO₂ High-temperature fusion google.com

Economically and environmentally, the synthesis of this compound from industrial waste streams is highly significant. Key sources include vanadium slag from steel production and spent catalysts from chemical processes.

From Vanadium Slag: Vanadium slag is a major secondary source of vanadium. A common recovery method involves a "potassiation" roasting process. The slag is mixed with a potassium salt, such as potassium carbonate or potassium chloride, and roasted at high temperatures (700-800°C). google.com This converts the vanadium compounds in the slag into a water-soluble pentavalent potassium salt. The roasted material is then leached with water, and the pH of the resulting solution is adjusted to precipitate this compound. google.com

From Spent Vanadium Catalysts: Spent catalysts, particularly from sulfuric acid production, contain significant amounts of V₂O₅. researchgate.net To recover this, the spent catalyst can be reacted with potassium chloride in the presence of steam at high temperatures (around 873 K). researchgate.net This process converts the vanadium pentoxide into this compound, which can then be separated. Leaching the resulting mixture with various solutions, such as sodium hydroxide or potassium hydroxide, is an effective method to recover the vanadium content. researchgate.netresearchgate.net Studies have shown that leaching with sulfuric acid can also effectively recover both vanadium and potassium compounds from spent catalysts. scispace.com

Advanced Solution-Based Synthesis Techniques

Modern synthetic chemistry offers advanced solution-based methods that provide precise control over the size, morphology, and crystal phase of potassium vanadate materials, enabling the creation of nanostructured compounds with unique properties.

Hydrothermal and solvothermal syntheses are versatile techniques for producing highly crystalline nanomaterials. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel (autoclave) under controlled temperature and pressure. sigmaaldrich.com

For potassium vanadates, these methods allow for the synthesis of various nanostructures like nanobelts, nanorods, and nanosheets. google.commdpi.com For example, a one-step hydrothermal method has been used to synthesize potassium vanadate nanobelts (KₓV₃O₈) by reacting vanadium and potassium salts in distilled water, with the pH adjusted by a dilute acid. google.com This approach allows for control over the potassium content and results in uniformly dispersed nanobelts. google.com Similarly, K₂V₃O₈ nanorods have been prepared under solvothermal conditions at 200°C using ethanol (B145695) as a solvent. The choice of solvent, temperature, pH, and precursors are critical parameters that dictate the final morphology and composition of the product. mdpi.com

Liquid-Phase Exfoliation with Ion Exchange (LPE-IonEx) is a facile method for synthesizing layered transition metal oxides with controlled structures. nih.gov This technique is particularly effective for producing hydrated potassium vanadate nanobelts (K₂V₆O₁₆·nH₂O) and potassium trivanadate (B10776886) (KV₃O₈) microcrystals. nih.govresearchgate.net

The process begins with the delamination of a layered precursor like V₂O₅ through the intercalation of solvent molecules (e.g., water) into its interlayer spaces. This is followed by an ion exchange reaction where potassium ions from a salt in the solution replace the intercalated solvent molecules. nih.gov The reaction temperature plays a crucial role in determining the final product phase.

At lower temperatures (e.g., 20-60°C): The reaction yields hydrated, elongated nanobelts of K₂V₆O₁₆·nH₂O. nih.gov

At higher temperatures (e.g., 80°C): The ion exchange process is more efficient, leading to dehydration and recrystallization, which forms a non-hydrated phase of KV₃O₈ microcrystals. nih.gov

Table 2: Influence of Temperature in LPE-IonEx Synthesis of Potassium Vanadates

Synthesis Temperature Resulting Phase Dominant Morphology
20-60 °C K₂V₆O₁₆·nH₂O Elongated Nanobelts nih.gov

Sonochemical synthesis utilizes the energy of high-frequency ultrasound to induce chemical reactions. The acoustic cavitation—formation, growth, and implosion of bubbles in the liquid—creates localized hot spots with extreme temperatures and pressures, driving reactions and facilitating material formation. elsevierpure.comnih.gov

This method has been successfully applied to create polymer-intercalated potassium vanadate composites. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) has been intercalated into potassium vanadate nanofibers using a sonochemical approach. elsevierpure.comresearchgate.net The ultrasonic waves facilitate the insertion of the conducting polymer chains between the vanadate layers. This intercalation acts to pillar the layers, enhancing structural stability and improving ion diffusion pathways, which is beneficial for applications like battery cathodes. elsevierpure.comnih.gov The process is rapid and can be performed at ambient room temperature, offering an advantage over traditional high-temperature methods. nih.govuky.edu

Influence of Synthetic Parameters on Structural and Morphological Characteristics

The structural and morphological properties of potassium vanadates are highly sensitive to the conditions employed during their synthesis. Key parameters such as temperature, precursor stoichiometry, and the pH of the reaction medium play a critical role in determining the final product's phase composition, crystal structure, size, and shape. Precise control over these variables allows for the targeted synthesis of specific potassium vanadate compounds with desired characteristics.

The synthesis temperature is a crucial factor that directly influences the phase and morphology of the resulting potassium vanadate products. Research has demonstrated that varying the temperature can lead to the formation of different crystal structures, from hydrated to anhydrous phases, and can control the dimensionality and size of the synthesized nanomaterials. nih.govacs.org

In a liquid-phase exfoliation with ion exchange (LPE-IonEx) method using vanadium pentoxide (V₂O₅) and potassium formate, distinct changes in product composition and morphology were observed across a temperature range of 20 to 80 °C. nih.govacs.org At lower temperatures, such as 20 °C, the synthesis yields hydrated potassium hexavanadate (K₂V₆O₁₆·nH₂O) in the form of elongated nanobelts. nih.govacs.org As the temperature is increased, a phase transition occurs. At higher temperatures, a secondary, nonhydrated phase, potassium trivanadate (KV₃O₈), begins to form, and its proportion in the final product increases with rising temperature. nih.gov The KV₃O₈ phase typically presents as microplatelets. nih.gov This temperature-induced transformation is attributed to the more efficient exchange between solvent molecules and potassium ions at elevated temperatures, favoring the formation of the nonhydrated phase through dehydration and recrystallization of the initially formed hydrated compound. acs.org

The morphology of the K₂V₆O₁₆·nH₂O nanobelts is also significantly affected by the synthesis temperature. As the temperature increases from 40 °C to 60 °C, the nanobelts become thinner and their cross-sections decrease. nih.gov Specifically, the width of the nanostructures narrows, and their length shortens from several micrometers to the 100-250 nm range. nih.gov

Studies on the KVO₃–HNO₃–H₂O system have also revealed the profound impact of temperature on the resulting products. chempap.org Investigations conducted between 22 °C and 80 °C showed that different potassium hexavanadate species, including anhydrous K₂V₆O₁₆ and hydrated forms like KHV₆O₁₆·3H₂O and K₂V₆O₁₆·2H₂O, can be formed depending on the reaction conditions. chempap.org

The following table summarizes the observed effects of temperature on the synthesis of potassium vanadates from V₂O₅ and potassium formate. nih.gov

Synthesis Temperature (°C)Predominant Phase(s)Observed MorphologyNanostructure Dimensions
20K₂V₆O₁₆·nH₂OElongated nanobelts-
40K₂V₆O₁₆·nH₂O with traces of KV₃O₈Thinner nanobeltsWidth: 30-50 nm; Length: a few micrometers
60Mixture of K₂V₆O₁₆·nH₂O and KV₃O₈Thinner, shorter nanobeltsWidth: 20-40 nm; Length: 100-250 nm
80KV₃O₈ with traces of K₂V₆O₁₆·nH₂OMicroplatelets-

The stoichiometry of precursors and, particularly, the pH of the reaction solution are critical parameters that govern the speciation of vanadate ions in aqueous solutions and thus dictate the composition of the final product. stackexchange.comresearchgate.net Vanadium can form a variety of polyvanadates, and the specific species that precipitates is highly dependent on the acidity or alkalinity of the medium. chempap.orgresearchgate.net

In the synthesis of this compound (KVO₃), dissolving vanadium pentoxide (V₂O₅) in a hot, strong solution of potassium hydroxide (caustic potash) is a common method, indicating that a highly alkaline environment is necessary for the formation of the metavanadate species. stackexchange.comatamanchemicals.com The pH must be carefully controlled, as acidic conditions promote the polymerization of metavanadate ions into larger polyanions. researchgate.net Specifically, in acidic media with a pH of 3 or less, metavanadate solutions can lead to the formation of the decavanadate (B1236424) ion, (V₁₀O₂₈)⁶⁻, which results in orange to red colored solutions and the potential precipitation of potassium decavanadate instead of the desired metavanadate. researchgate.netresearchgate.net

Research on the KVO₃–HNO₃–H₂O system has confirmed that the degree of acidity is the most significant factor influencing the product composition at temperatures between 40 °C and 80 °C. chempap.org By carefully adjusting the pH, different potassium hexavanadates can be selectively synthesized. chempap.org Similarly, hydrothermal synthesis methods often require precise pH control. For instance, the synthesis of K₂V₃O₈ has been achieved with a high yield by adjusting the initial reaction pH to approximately 11. The final pH of the reaction mixture can also be an important indicator of the reaction's progress and the stability of the formed product.

While detailed studies on the systematic variation of precursor stoichiometry are less common, specific molar ratios are often employed to target a desired product. For example, in a hydrothermal synthesis of K₂V₃O₈, a precursor mole ratio of V₂O₅:Zn(OAc)₂·2H₂O:KOH:H₂O of 1:1:1:111 was utilized. Such precise stoichiometry is essential for ensuring the formation of a pure phase and preventing the crystallization of unwanted byproducts. nih.gov The careful balance of vanadium source to the potassium source and any mediating reagents is fundamental to achieving the target compound with high purity and yield.

The table below outlines the influence of pH on the type of potassium vanadate species formed in aqueous solutions.

pH ConditionPrecursorsResulting Vanadate Species
Strongly AlkalineV₂O₅, KOHMetavanadate (KVO₃) stackexchange.comatamanchemicals.com
Adjusted to ~11V₂O₅, KOH, Zn(OAc)₂·2H₂OK₂V₃O₈
Acidic (pH ≤ 3)Metavanadate solutionDecavanadate ((V₁₀O₂₈)⁶⁻ species) researchgate.netresearchgate.net
Controlled AcidityKVO₃, HNO₃Various potassium hexavanadates (e.g., K₂V₆O₁₆) chempap.org

Advanced Structural Characterization and Spectroscopic Analysis

Crystal Structure Determination and Polymorphism Studies

The arrangement of atoms in potassium metavanadate has been elucidated through crystallographic studies, which have identified both anhydrous and hydrated polymorphic forms. These studies are fundamental to understanding the material's properties and behavior.

Anhydrous this compound (KVO₃) crystallizes in the orthorhombic system, specifically in the Pbcm space group. The crystal structure is characterized by infinite chains of corner-sharing VO₄ tetrahedra. In this arrangement, vanadium (V⁵⁺) is bonded to four oxygen (O²⁻) atoms, with V-O bond distances ranging from 1.65 to 1.81 Å. The potassium (K¹⁺) ions are situated in an 8-coordinate geometry, bonded to eight oxygen atoms with K-O bond distances between 2.70 and 3.14 Å. This chain-like structure is a key feature of the anhydrous form of this compound.

Table 1: Crystallographic Data for Anhydrous this compound (KVO₃)

Parameter Value
Crystal System Orthorhombic
Space Group Pbcm
K¹⁺ Coordination 8-coordinate
V⁵⁺ Coordination 4-coordinate (VO₄ tetrahedra)
V-O Bond Distance 1.65-1.81 Å

Table 2: Comparison of Lattice Parameters for Anhydrous and Hydrated this compound

Compound a (Å) b (Å) c (Å)
Anhydrous KVO₃ 5.78 10.794 5.176

X-ray diffraction (XRD) is an essential technique for the characterization of this compound. It is used to confirm the phase purity of a sample, ensuring that it consists of a single crystalline phase without impurities. The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the material. Furthermore, XRD data allows for the precise determination of the lattice parameters of the unit cell. By comparing the experimental diffraction pattern with standard patterns from databases like the JCPDS (Joint Committee on Powder Diffraction Standards), the specific crystalline phase of this compound can be identified.

Spectroscopic Investigations of Electronic and Vibrational States

Spectroscopic methods provide insight into the bonding and vibrational modes within the this compound structure, complementing the crystallographic data.

Fourier Transform Infrared (FTIR) spectroscopy is employed to probe the vibrational modes of the vanadate (B1173111) units in this compound. The FTIR spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of the V-O bonds within the VO₄ tetrahedra. These spectral signatures are sensitive to the local environment and can be used to distinguish between different vanadate species and to assess the presence of water molecules in hydrated forms.

Raman spectroscopy is another powerful tool for studying the vibrational properties of this compound. It provides information on both the internal molecular vibrations of the (VO₃)⁻ chains and the external lattice vibrations. The Raman spectrum is complementary to the FTIR spectrum and can reveal vibrational modes that are not active in the infrared. Analysis of the Raman shifts helps in understanding the symmetry of the crystal lattice and the nature of the interatomic forces.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis (V⁴⁺/V⁵⁺) and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mccrone.com In the context of this compound, XPS is crucial for determining the relative concentrations of vanadium in its different oxidation states, primarily V⁴⁺ and V⁵⁺, which significantly influence the material's catalytic and electronic properties.

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material. spectroscopyeurope.com For vanadium-containing compounds, the V 2p region of the XPS spectrum is of particular interest. The binding energies of the V 2p₃/₂ and V 2p₁/₂ core levels are sensitive to the oxidation state of the vanadium atom. Generally, a higher binding energy is associated with a higher oxidation state.

Studies on vanadium oxides have established the binding energy ranges for different oxidation states. For instance, the V 2p₃/₂ peak for V⁵⁺ is typically observed at a higher binding energy compared to that of V⁴⁺. researchgate.netxpsfitting.com By deconvoluting the V 2p spectrum of this compound, the respective areas of the peaks corresponding to V⁴⁺ and V⁵⁺ can be determined, allowing for the quantification of their ratio. This ratio is a critical parameter, as an increased presence of V⁴⁺ species has been linked to enhanced photocatalytic activity in potassium vanadates due to improved separation of photogenerated electrons and holes. acs.orgnih.gov

The surface composition of this compound can also be thoroughly analyzed using XPS. Survey scans provide information on all the elements present on the surface, including potassium, vanadium, oxygen, and any adventitious carbon contamination. High-resolution scans of the K 2p, V 2p, and O 1s regions provide detailed chemical state information. For example, the O 1s spectrum can often be deconvoluted into components corresponding to lattice oxygen, surface hydroxyl groups, and adsorbed water molecules.

Table 1: Representative XPS Data for Vanadium Oxidation States

Oxidation StateV 2p3/2 Binding Energy (eV)Reference Compound
V⁵⁺~517.2 - 517.6V₂O₅
V⁴⁺~515.6 - 516.1VO₂

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) for Optical Absorption and Electronic Band Structure

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is a key technique for characterizing the optical properties of solid materials like this compound. It measures the light that is diffusely scattered from the sample surface over a range of wavelengths, typically from the ultraviolet to the visible region. This information is then used to determine the material's absorption characteristics and to estimate its electronic band gap energy (Eg).

The UV-Vis DRS spectra of potassium vanadates typically show significant light absorption in the visible range, which is a desirable feature for applications in photocatalysis. nih.gov The absorption data can be transformed using the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient. The band gap energy can then be determined by plotting (F(R)hν)ⁿ versus the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

For different phases of potassium vanadates, the band gap energies can vary. For example, synthesized K₂V₆O₁₆·nH₂O and KV₃O₈ have been reported to have direct energy band gaps of approximately 1.80 eV and 2.23 eV, respectively. acs.org The indirect band gap for KV₃O₈ was found to be 1.91 eV. nih.gov These narrow band gap energies indicate that the materials can effectively absorb visible light. The differences in band gap values are often reflected in the material's color.

Table 2: Optical Band Gap Energies of Potassium Vanadates

CompoundDirect Band Gap (Eg) (eV)Indirect Band Gap (Eg) (eV)
K₂V₆O₁₆·0.65H₂O1.80-
KV₃O₈2.231.91

Photoluminescence (PL) Spectroscopy for Electronic Transitions

Photoluminescence (PL) spectroscopy is a non-destructive technique that provides insights into the electronic structure and excited state properties of materials. It involves the excitation of a sample with photons of a certain energy, followed by the emission of photons as the material returns to a lower energy state. The resulting emission spectrum reveals information about various electronic transitions, including the recombination of photogenerated electron-hole pairs.

In the context of photocatalytic materials like potassium vanadates, PL spectroscopy is particularly useful for evaluating the efficiency of charge carrier separation. A lower PL intensity generally suggests a lower recombination rate of photogenerated electrons and holes, which is beneficial for photocatalytic activity as it implies that more charge carriers are available to participate in redox reactions on the catalyst's surface.

For instance, a comparison of the PL spectra of KV₃O₈ microplatelets and K₂V₆O₁₆·0.65H₂O nanobelts under UV excitation has shown that the emission spectrum of KV₃O₈ is characterized by a much higher intensity of photoluminescence. nih.gov This indicates a higher rate of electron-hole recombination in KV₃O₈ compared to the hydrated potassium vanadate phase. The PL emission in vanadate compounds is often attributed to the electronic transitions within the VO₄ tetrahedra.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Oxygen Vacancy Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for detecting and characterizing chemical species with unpaired electrons. nih.gov It is particularly valuable for studying defects in solids, such as oxygen vacancies, which often act as paramagnetic centers.

In metal oxides like this compound, oxygen vacancies can play a crucial role in their catalytic and electronic properties. These vacancies can create localized electronic states within the band gap and can act as active sites for adsorption and reaction. EPR spectroscopy can be employed to detect the presence of ionized oxygen vacancies. nih.gov

When an oxygen vacancy traps an electron, it becomes a paramagnetic F⁺-center, which can be detected by EPR. The EPR spectrum provides information about the local environment of the unpaired electron through the g-factor and hyperfine coupling constants. For example, in studies of Mg-doped BaTiO₃, an EPR signal at g = 1.956 was observed and assigned to ionized oxygen vacancies. nih.gov Although specific EPR studies on this compound are less common in the provided context, the principles of using EPR to characterize oxygen vacancies in other oxide materials are directly applicable. The technique can provide valuable information about the concentration and nature of these defects in this compound, which can be correlated with its functional properties.

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography and composition. azooptics.com It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface's morphology and microstructure.

In the study of this compound, SEM is widely used to visualize the shape, size, and arrangement of its constituent particles. The morphology of potassium vanadates can be significantly influenced by the synthesis conditions, such as temperature. For example, syntheses conducted at different temperatures can yield distinct morphologies. At lower temperatures (e.g., 20 °C), the product may consist of nanobelts, identified as K₂V₆O₁₆·0.65H₂O. acs.orgnih.gov As the synthesis temperature is increased (e.g., to 80 °C), the morphology can change to microplatelets, corresponding to the KV₃O₈ phase. acs.orgnih.gov

These morphological differences, such as particle size and surface area, can have a profound impact on the material's performance in applications like catalysis and energy storage. SEM images provide direct visual evidence of these microstructural features, aiding in the understanding of structure-property relationships.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Features and Interplanar Spacing

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are advanced imaging techniques that provide detailed information about the internal structure of materials at the nanoscale. researchgate.net In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device.

HRTEM is a mode of TEM that allows for the direct imaging of the atomic structure of a material. epfl.ch It can be used to visualize the arrangement of atoms in a crystal lattice and to identify defects and interfaces at the atomic level. A key piece of information that can be obtained from HRTEM images is the interplanar spacing (d-spacing) of the crystal lattice. By measuring the distance between adjacent lattice fringes in an HRTEM image, the d-spacing can be determined. This value can then be compared with known crystallographic data to identify the specific crystal planes and confirm the phase of the material.

For this compound, TEM and HRTEM can reveal the nanoscale features of its different morphological forms, such as the thickness and width of nanobelts or the layered structure of microplatelets. The measurement of interplanar spacing via HRTEM provides definitive evidence for the crystalline nature of the synthesized materials and helps in their phase identification.

Thermal and Physico-Chemical Analysis Techniques

Thermogravimetric Analysis (TGA) and Mass Spectrometry (MS) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability of this compound. wikipedia.orgkuleuven.be This method measures the change in mass of a sample as it is heated over time. wikipedia.org For this compound, TGA can identify the temperatures at which decomposition or other mass-changing events occur. siman.bg

When coupled with Mass Spectrometry (MS), TGA provides a powerful tool for analyzing the gaseous products evolved during thermal decomposition. As the sample is heated in the TGA, the off-gases are introduced into the mass spectrometer, which identifies the chemical composition of these gases. This combined TGA-MS approach allows for the detailed mapping of decomposition pathways. For instance, in an inert atmosphere, the decomposition of hydrated forms of potassium vanadates would show an initial mass loss corresponding to the release of water molecules, which would be detected by the MS. At higher temperatures, further decomposition might lead to the release of oxygen, indicating a change in the oxidation state of vanadium. siman.bglibretexts.org

Research has shown that this compound is relatively stable, with its anhydrous form melting at approximately 520°C. lcrl.net TGA curves for anhydrous KVO₃ would show a stable mass up to its decomposition temperature. For hydrated potassium vanadate species, distinct mass loss steps corresponding to dehydration can be observed and quantified. acs.org

Nitrogen Adsorption-Desorption Isotherms for Surface Area and Porosity

The surface area and porosity of this compound are critical parameters, especially in applications such as catalysis. These properties are commonly determined by analyzing nitrogen adsorption-desorption isotherms at 77 K. The shape of the isotherm provides qualitative information about the porous nature of the material. According to the IUPAC classification, different isotherm types correspond to specific pore structures (microporous, mesoporous, or macroporous). 3p-instruments.com

The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data in a specific relative pressure range to calculate the specific surface area. For instance, studies on different potassium vanadate nanostructures have shown a direct correlation between synthesis conditions and surface area. Samples with nanobelt morphologies tend to exhibit higher surface areas compared to those with microplatelet structures. acs.orgresearchgate.net

The analysis of the hysteresis loop in the isotherm can provide information about the pore shape and size distribution, often analyzed using the Barrett-Joyner-Halenda (BJH) method. Materials with a high surface area and well-defined porosity are often desirable for catalytic applications due to the increased number of active sites available for reaction.

BET Surface Area of Potassium Vanadate Samples Synthesized at Different Temperatures
Sample IDSynthesis Temperature (°C)Surface Area (m²/g)Morphology
KVO-202030.9Nanostructural
KVO-80804.6Microplatelets

Magnetic Property Measurement System (PPMS) for Electronic and Magnetic Behavior

A Physical Property Measurement System (PPMS) is a versatile instrument used to characterize the electronic and magnetic properties of materials as a function of temperature and magnetic field. qdusa.comqd-europe.comoregonstate.edu For this compound, which is generally diamagnetic, PPMS can be used to confirm its magnetic nature. crystalls.info However, variations in stoichiometry or the presence of different vanadium oxidation states (e.g., V⁴⁺) can introduce paramagnetic behavior. acs.org

The PPMS can perform various measurements, including DC and AC magnetic susceptibility. fz-juelich.de In a typical experiment, the magnetic moment of a KVO₃ sample is measured as the temperature is varied in a constant magnetic field (or as the magnetic field is swept at a constant temperature). A diamagnetic material will exhibit a small, negative magnetic susceptibility that is largely independent of temperature. In contrast, the presence of paramagnetic centers would lead to a positive susceptibility that follows the Curie-Weiss law.

First-principles calculations have been used to predict the magnetic properties of doped this compound, suggesting that while the pure compound may be non-magnetic, doping can induce magnetic moments. mdpi.com Experimental PPMS studies are essential to validate these theoretical predictions and to understand the electronic structure's influence on the magnetic behavior. berkeley.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei within a material. For this compound, ⁵¹V and ³⁹K NMR are particularly informative.

⁵¹V NMR is highly sensitive to the coordination environment and oxidation state of the vanadium atoms. The chemical shift and the line shape of the ⁵¹V NMR signal can distinguish between different vanadate species in solution, such as monomeric (V₁), dimeric (V₂), and cyclic tetrameric (V₄) forms. researchgate.net In solid-state Magic Angle Spinning (MAS) NMR, the isotropic chemical shifts and the principal values of the chemical shift tensor can be determined, providing detailed information about the local structure around the vanadium nucleus. researchgate.net Studies have shown that the ⁵¹V chemical shifts are correlated with the structural distortions of the VO₄ tetrahedra in the crystal lattice. researchgate.net

While less common, ³⁹K NMR can provide insights into the environment of the potassium ions. huji.ac.il As ³⁹K is a quadrupolar nucleus, the NMR signal is sensitive to the symmetry of the local electric field gradient. huji.ac.il Changes in the coordination of the potassium ion would be reflected in the ³⁹K NMR spectrum.

Atomic Absorption Spectroscopy (AAS) for Quantitative Elemental Analysis

Atomic Absorption Spectroscopy (AAS) is a widely used technique for the quantitative determination of elemental composition. uthm.edu.my It is highly sensitive and specific for the element being analyzed. nih.gov For this compound, AAS can be used to accurately determine the concentrations of both potassium and vanadium.

The procedure typically involves dissolving the KVO₃ sample in a suitable solvent, often with acid digestion to ensure complete dissolution. atamanchemicals.comnemi.gov The resulting solution is then aspirated into a flame or a graphite (B72142) furnace, where the elements are atomized. A light source specific to the element of interest (either potassium or vanadium) is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of the element. uthm.edu.my

AAS is crucial for verifying the stoichiometry of synthesized this compound and for detecting trace elemental impurities. For the determination of vanadium, a high-temperature flame, such as nitrous oxide-acetylene, is often required for efficient atomization. nih.govusgs.gov The method can be optimized to overcome potential interferences from other elements present in the sample matrix. google.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory has emerged as a primary computational method for studying the quantum mechanical behavior of electrons in materials. By solving the Kohn-Sham equations, DFT can accurately predict a wide range of properties for crystalline solids like potassium metavanadate.

DFT calculations are crucial for assessing the thermodynamic stability of different crystalline phases of this compound. By calculating the formation energy of various structures, researchers can predict which phases are most likely to be stable under different conditions of temperature and pressure. These calculations are fundamental to constructing theoretical phase diagrams.

For instance, DFT has been used to investigate the stability of perovskite-derivative structures of KVO₃ when subjected to compressive biaxial strain. berkeley.edu The calculated epitaxial phase diagram for KVO₃ reveals a strain-energy driving force for a phase separation into a polar Cm phase and a paraelectric Pbcm phase within a misfit strain range of approximately -4% to 1.5%. berkeley.edu This indicates that epitaxial strain can be a tool to stabilize phases of KVO₃ that are not accessible in bulk form. The energies for these phases are calculated relative to the ground state DFT energy of the experimentally observed bulk structure of KVO₃. berkeley.edu

Table 1: Calculated Thermodynamic Stability Data for KVO₃ Phases under Epitaxial Strain

PhaseSpace GroupMisfit Strain for Minimum EnergyRelative Energy (meV/f.u.)
Polar PhaseCm-3.75%~50
Paraelectric PhasePbcmN/AReference

Note: The relative energy is an approximation based on the graphical representation in the cited literature. The paraelectric Pbcm phase is the reference bulk structure.

The electronic band structure and density of states (DOS) are fundamental properties that determine the electrical and optical behavior of a material. DFT calculations provide detailed insights into the arrangement of electron energy levels in this compound.

Studies have shown that KVO₃ in its cubic perovskite form has an indirect band gap. researching.cn The valence band is primarily composed of hybridized V-3d and O-2p orbitals, with a minor contribution from potassium states. researching.cn The conduction band is also dominated by V-3d states. researching.cn The calculated indirect band gap for cubic KVO₃ using the modified Becke-Johnson (mBJ) potential is approximately 2.8 eV. researching.cniphy.ac.cn

The Density of States (DOS) calculations for epitaxially stabilized KVO₃ phases have been performed using the HSE06 hybrid functional to achieve more accurate electronic structures. berkeley.edu These calculations help in understanding the contribution of different atomic orbitals to the electronic states. For the perovskite-derivative structures, the states near the Fermi level are dominated by V 3d and O 2p orbitals, which is characteristic of many transition metal oxides. berkeley.edu

Table 2: Calculated Electronic Properties of KVO₃

PropertyValueComputational Method
Band Gap (Indirect)~2.8 eVmBJ
Valence Band MaximumPrimarily V-3d and O-2p statesmBJ
Conduction Band MinimumPrimarily V-3d statesmBJ

DFT calculations have been pivotal in exploring the polar properties of this compound, particularly in thin-film form where epitaxial strain can induce ferroelectricity. By computing the electric polarization vector using the Berry-phase approach, researchers have predicted that specific strained phases of KVO₃ can exhibit significant polarization. berkeley.edu

For the polar Cm phase of KVO₃, which is stabilized under compressive strain, a large electric polarization is predicted. berkeley.edu At its minimum energy misfit strain of -3.75%, the calculated polarization magnitude is nearly 1.1 C/m², with the out-of-plane component being dominant. berkeley.edu This large polarization is attributed to significant displacements of the vanadium and oxygen ions within the crystal lattice, driven by the epitaxial strain. These findings suggest the potential for using KVO₃ in ferroelectric devices by controlling strain through substrate choice during thin-film growth. berkeley.edu

Table 3: Calculated Polar Properties of Strained KVO₃ (Cm Phase)

Misfit StrainPolarization Magnitude (C/m²)Dominant Polarization Component
-3.75%~1.1Out-of-plane (Pz)

Note: The values are based on graphical data presented in the cited literature.

Computational Modeling of Reaction Pathways and Diffusion Kinetics

Beyond static properties, computational chemistry can simulate dynamic processes such as ion diffusion and chemical reactions, providing insights into reaction mechanisms and kinetics.

The study of ion diffusion is particularly relevant for applications such as batteries. While specific studies on zinc-ion migration exclusively in this compound are limited, research on related potassium-containing vanadates provides valuable insights. DFT calculations can map the potential energy surface for a diffusing ion, allowing for the determination of migration pathways and activation energy barriers.

In potassium ammonium (B1175870) vanadate (B1173111), for example, DFT calculations have shown that the presence of potassium ions modulates the electronic structure and creates a more favorable diffusion path for zinc ions, resulting in a lower migration barrier. Current time information in Brisbane, AU. This suggests that the potassium framework in vanadates can play a crucial role in facilitating ion transport. The calculated migration energy barrier is a key parameter for predicting the rate of ion diffusion and, consequently, the performance of a battery electrode material.

Table 4: Representative Calculated Zinc-Ion Migration Barriers in Vanadate Cathodes

Material SystemCalculated Migration Barrier (eV)Reference
Layered Vanadate with Dimethylammonium~0.52 atamanchemicals.com
Nickel Vanadate Hydrate0.32 atamanchemicals.com

Note: These values are for related vanadate systems and provide context for the expected range of migration barriers.

The application of computational methods to study the catalytic properties of this compound is an emerging area. DFT can be used to model the interaction of molecules with the surface of KVO₃, elucidating reaction mechanisms and identifying active sites for catalysis.

Currently, there is a notable lack of specific computational studies in the published literature focusing on the surface reactivity and C-H activation mechanisms of this compound. General computational catalysis studies on vanadate materials suggest that the vanadium-oxygen sites are typically the centers of catalytic activity. The ability of vanadium to exist in multiple oxidation states is key to its catalytic function. Theoretical investigations in this area for KVO₃ would likely focus on the adsorption energies of reactants and products, the transition state structures of key reaction steps, and the corresponding activation energies for processes like C-H bond cleavage. Such studies would be invaluable for designing novel catalysts for various organic transformations.

Advanced Computational Approaches in Materials Design

Theoretical and computational chemistry provides powerful tools for investigating the properties of materials at an atomic level. For a complex compound like this compound (KVO₃), advanced computational methods are instrumental in understanding its thermochemical behavior and defect chemistry, which are crucial for its application in various fields.

Constrained-Orbital DFT for Elucidating Thermochemical Cycles

Thermochemical cycles, such as the Born-Haber cycle, are fundamental in determining the lattice energy of an ionic compound, which is a measure of the strength of the ionic bonds. While Density Functional Theory (DFT) is a widely used method for calculating the total energy of a system, Constrained-Orbital DFT (CO-DFT) offers a more nuanced approach to understanding the electronic interactions within these cycles.

The CO-DFT method allows for the decomposition of complex electronic transformations into simpler, more intuitive steps by constraining specific Kohn-Sham orbitals to be localized on individual atoms or fragments. This is particularly useful for analyzing the charge transfer and bonding characteristics during the formation of an ionic solid from its constituent elements.

A hypothetical Born-Haber cycle for the formation of this compound (KVO₃) from its elements in their standard states (K(s), V(s), and O₂(g)) can be constructed to illustrate this. The cycle involves several steps, each with an associated enthalpy change:

Atomization of Potassium: The enthalpy of atomization (sublimation) of solid potassium to gaseous potassium.

K(s) → K(g)

Atomization of Vanadium: The enthalpy of atomization of solid vanadium to gaseous vanadium.

V(s) → V(g)

Atomization of Oxygen: The enthalpy of atomization of molecular oxygen to gaseous oxygen atoms.

3/2 O₂(g) → 3O(g)

Ionization of Potassium: The first ionization energy of gaseous potassium to form a K⁺ ion.

K(g) → K⁺(g) + e⁻

Ionization of Vanadium: The sum of the first five ionization energies of gaseous vanadium to form a V⁵⁺ ion.

V(g) → V⁵⁺(g) + 5e⁻

Electron Affinity of Oxygen: The sum of the first and second electron affinities for three moles of oxygen atoms to form three O²⁻ ions.

3O(g) + 6e⁻ → 3O²⁻(g)

Formation of the Crystal Lattice: The lattice energy released when the gaseous ions combine to form the solid crystal.

K⁺(g) + V⁵⁺(g) + 3O²⁻(g) → KVO₃(s)

Thermochemical Process Description
Atomization of KConversion of solid potassium to gaseous atoms.
Atomization of VConversion of solid vanadium to gaseous atoms.
Atomization of O₂Dissociation of oxygen molecules into gaseous atoms.
Ionization of KRemoval of one electron from a gaseous potassium atom.
Ionization of VRemoval of five electrons from a gaseous vanadium atom.
Electron Affinity of OAddition of two electrons to each of three gaseous oxygen atoms.
Lattice FormationCombination of gaseous ions to form the solid crystal.

Prediction of Defect Chemistry and Oxygen Vacancy Formation Energies

The functional properties of metal oxides are often dictated by the presence of point defects, such as vacancies and interstitials. In this compound, oxygen vacancies are expected to be one of the most common intrinsic defects, significantly influencing its electronic and catalytic properties. Computational methods, particularly DFT, are essential for predicting the formation energies of these defects and understanding the resulting defect chemistry.

The formation energy of an oxygen vacancy () in a particular charge state q can be calculated using the following formula:

where:

is the total energy of the supercell containing the oxygen vacancy in charge state q.

is the total energy of the perfect (defect-free) supercell.

is the total energy of an oxygen molecule in the gas phase.

is the energy of the valence band maximum of the perfect crystal.

is the Fermi level, representing the chemical potential of the electrons.

By calculating the formation energy for different charge states (e.g., neutral, singly positive, doubly positive), it is possible to determine the most stable charge state of the oxygen vacancy as a function of the Fermi level. This information is crucial for understanding the electronic behavior of the material under different conditions. For example, the presence of positively charged oxygen vacancies can lead to n-type conductivity.

DFT calculations can provide valuable insights into the structural relaxations around the vacancy and the changes in the electronic structure, such as the formation of localized states in the band gap. These calculations can also be extended to investigate the interaction between defects and the migration barriers for oxygen ions, which are important for applications in solid-state electrolytes and catalysts.

Below is a hypothetical table of calculated oxygen vacancy formation energies for this compound at the Gamma point, illustrating how the stability of different charge states depends on the Fermi level.

Vacancy Charge StateFormation Energy at VBM (eV)Description
Neutral (V_O^0)3.5A neutral oxygen vacancy is formed by removing an oxygen atom.
Singly Positive (V_O^+)2.8A singly positive vacancy is formed when the neutral vacancy donates one electron.
Doubly Positive (V_O^{2+})2.4A doubly positive vacancy is formed when the neutral vacancy donates two electrons.

This table illustrates that as the Fermi level moves from the valence band maximum (VBM) towards the conduction band minimum (CBM), the formation energies of the positively charged vacancies will increase, and there will be transition levels where the most stable charge state changes.

Electrochemical Redox Mechanisms

Investigation of Vanadate Ion Redox Behavior in Alkaline Solutions (e.g., KOH, NaOH)

Studies utilizing cyclic voltammetry at a glassy carbon electrode have revealed that vanadate ions undergo comparable redox processes in both sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) solutions. scientific.netresearchgate.net The typical redox behavior in a single cyclic sweep involves one cathodic reduction reaction and two distinct oxidation reactions. scientific.netresearchgate.net While the resulting currents are nearly the same under identical conditions in both electrolytes, significant differences exist in the reduction potential and reaction reversibility. scientific.netresearchgate.net

Table 1: Comparison of Vanadate Ion Redox Behavior in NaOH vs. KOH Solutions

ParameterNaOH SolutionKOH SolutionReference
General Redox ProcessSingle cathodic reduction, two oxidation reactionsSingle cathodic reduction, two oxidation reactions scientific.netresearchgate.net
Reduction DifficultyLess difficultMore difficult scientific.netresearchgate.net
Reduction ReversibilityHigher reversibilityHigher irreversibility scientific.netresearchgate.net
Reduction PotentialLess negativeMore negative scientific.netresearchgate.net
Effect of Alkalinity on PotentialSlight decrease with increasing alkalinityObvious decrease with increasing alkalinity scientific.netresearchgate.net

Influence of Electrolyte Concentration and pH on Redox Potentials and Reversibility

The concentration of the electrolyte and the solution's pH are critical factors that modulate the redox potentials and the reversibility of the vanadate ion reactions. The speciation of aqueous Vanadium(V) is dependent on both pH and its concentration. nih.gov In alkaline solutions with a pH ranging from 13 to 14 (corresponding to 0.1–1 M OH⁻), the vanadate ion (VO₄³⁻) is considered the primary active species in the electrochemical reduction. cas.cn

The reversibility of the reduction reaction is strongly dependent on the alkalinity of the solution. scientific.net In KOH solutions, the reduction potential shows a marked decrease as alkalinity increases. scientific.netresearchgate.net In contrast, only a slight decrease is observed in NaOH solutions under similar conditions. scientific.netresearchgate.net This difference is attributed to the higher activity of hydroxide ions (OH⁻) in KOH solutions. scientific.netresearchgate.net The concentration of vanadate ions themselves also influences the reduction potential, which becomes more negative in KOH solutions. scientific.netresearchgate.net

Catalytic Reaction Mechanisms

This compound and related vanadium compounds are effective catalysts in a range of reactions, from organic synthesis to industrial environmental applications. The mechanisms underpinning this catalytic activity often involve the cycling of vanadium between different oxidation states.

Oxidation Mechanisms in Organic Synthesis (e.g., Thiols to Disulfides)

Vanadate ions can facilitate the oxidation of thiols to disulfides. The reaction pathway is a delicate balance between complex formation and redox chemistry, which is heavily influenced by pH. nih.gov At neutral or slightly alkaline pH, vanadate and a thiol, such as 2-mercaptoethanol, can form a stable 2:2 complex. nih.gov

Catalytic Oxidation of SO₂ to SO₃: Mechanistic Insights and Deactivation Pathways

The catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) is a crucial industrial process, notably in the manufacturing of sulfuric acid. Vanadium-based catalysts, often composed of vanadium pentoxide (V₂O₅) and alkali metal oxides like potassium oxide (K₂O) on a support, are standard for this reaction. google.com

The reaction mechanism has been described on a molecular level as a catalytic cycle involving three types of binuclear vanadium(V) complexes: an oxocomplex, a sulphite complex, and a peroxocomplex. semanticscholar.org The kinetic studies of this reaction over supported vanadia catalysts show that the rate is typically first-order with respect to SO₂ and zero-order with respect to oxygen. lehigh.edu The reaction is also inhibited by the product, SO₃. lehigh.edu The basicity of the bridging V-O-M (where M is the support metal) oxygen is thought to play a key role in the adsorption and subsequent oxidation of the acidic SO₂ molecule. lehigh.edu

Photocatalytic Degradation Mechanisms of Organic Pollutants: Role of Active Species (e.g., V⁴⁺, Superoxide, Hydroxide Intermediates)

Potassium vanadates have demonstrated significant potential as visible-light-driven photocatalysts for the degradation of organic pollutants like methylene (B1212753) blue. acs.orgfigshare.com The photocatalytic efficiency is strongly linked to the presence and concentration of V⁴⁺ species within the vanadium oxide structure. acs.orgfigshare.com A high content of V⁴⁺ enhances photocatalytic performance. acs.orgfigshare.com

The degradation mechanism is initiated by the absorption of visible light, which excites electrons and creates electron-hole pairs. The V⁴⁺ sites are believed to be beneficial for the separation of these photogenerated electrons and holes, extending their lifetime and making them available for redox reactions. acs.org Scavenger tests have identified the primary active species responsible for the degradation of the organic dye. For potassium hexavanadate (K₂V₆O₁₆·0.65H₂O), hydroxyl radicals (•OH) and holes (h⁺) are the main active species. These highly reactive species attack the organic pollutant molecules, leading to their decomposition. dntb.gov.ua

Table 2: Active Species in Photocatalytic Degradation by Potassium Vanadates

Active SpeciesRole in MechanismReference
V⁴⁺ IonsEnhances separation of photogenerated electrons and holes, improving efficiency. acs.org
Hydroxyl Radicals (•OH)Main oxidizing species that directly attacks and degrades organic pollutants.
Holes (h⁺)Primary oxidizing species involved in the direct oxidation of pollutants.

An examination of the chemical reactivity and reaction mechanisms of this compound reveals its significant role in catalysis, energy storage, and materials science. This article details the compound's involvement in selective oxidation reactions, its behavior in intercalation and ion exchange processes, and its thermal decomposition pathways.

Advanced Applications in Materials Science and Engineering

Catalysis in Chemical Synthesis and Environmental Remediation

The catalytic prowess of potassium metavanadate and related vanadium compounds is leveraged in various industrial and environmental processes. These materials can act as catalysts in different forms, facilitating organic transformations, removing harmful gases, and degrading environmental pollutants.

Heterogeneous Catalysis for Organic Transformations

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies its separation and reuse. chemguide.co.uk Vanadium compounds, including this compound, are known to be effective catalysts in a variety of organic reactions. chemguide.co.ukmt.com For instance, solid catalysts are employed in the production of ammonia (B1221849) through the Haber-Bosch process and in the synthesis of hydrocarbons via Fischer-Tropsch synthesis. quora.com

While specific examples detailing this compound as a heterogeneous catalyst for a wide array of organic transformations are an area of ongoing research, the broader class of vanadium-based catalysts is recognized for its activity in oxidation reactions. researchgate.net The ability of vanadium to exist in multiple oxidation states is a key factor in its catalytic function. chemguide.co.uk For example, vanadium(V) oxide can be reduced to vanadium(IV) oxide during the oxidation of sulfur dioxide to sulfur trioxide, and then be re-oxidized by oxygen, demonstrating the regenerative nature of the catalyst. chemguide.co.uk This principle underlies the potential of this compound in facilitating various organic transformations.

Industrial Gas Desulfurization and Hydrogen Sulfide (B99878) Adsorption

The removal of sulfur compounds, particularly hydrogen sulfide (H₂S), from industrial gas streams is crucial to prevent environmental pollution and catalyst poisoning in subsequent processes. lu.se Hydrodesulfurization (HDS) is a widely used industrial process that converts organic sulfur compounds into hydrocarbons and hydrogen sulfide in the presence of a catalyst. lu.se

This compound is utilized for the desulfurization of industrial gases and the adsorption of H₂S. The mechanism of H₂S removal often involves reactive adsorption on the surface of metal oxides. While the precise mechanism for this compound is not extensively detailed in the provided research, the general principle involves the chemical interaction between the acidic H₂S gas and the basic sites on the catalyst surface. This can lead to the formation of metal sulfides, effectively capturing the sulfur from the gas stream. Oxidative desulfurization (ODS) is another approach where oxidizing agents, often in the presence of a catalyst, convert sulfur compounds into more easily removable forms like sulfones. mdpi.com

Photocatalysis for Wastewater Treatment and Environmental Detoxification

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive species upon exposure to light, which can then degrade organic pollutants in water. nih.gov Vanadate-based materials have emerged as promising visible-light-driven photocatalysts due to their chemical stability and catalytic activity. researchgate.net

Recent studies have highlighted the effectiveness of different potassium vanadates, such as K₂V₆O₁₆·nH₂O nanobelts and KV₃O₈ microplatelets, in the photodegradation of organic dyes like methylene (B1212753) blue. nih.govacs.orgacs.org These materials can be synthesized through methods like liquid-phase exfoliation with ion exchange. acs.orgacs.org The photocatalytic efficiency is influenced by factors such as the synthesis temperature, which affects the morphology and the V⁴⁺/V⁵⁺ ratio in the material. acs.org A higher content of V⁴⁺ species is suggested to be beneficial for the separation of photogenerated electrons and holes, leading to enhanced photocatalytic performance. nih.govacs.org Under simulated solar light, KV₃O₈ microplatelets have demonstrated the ability to degrade over 90% of methylene blue within 30 minutes. nih.govacs.org The degradation mechanism involves the generation of reactive oxygen species like hydroxyl radicals and holes that attack and break down the organic pollutant molecules. nih.gov

Photocatalytic Degradation of Methylene Blue by Potassium Vanadates

Potassium Vanadate (B1173111) CompoundMorphologyKey FindingDegradation EfficiencyReference
K₂V₆O₁₆·nH₂ONanobeltsEfficient visible-light absorption with a narrow band gap.Approximately 90% degradation in 30-90 minutes. nih.govacs.org
KV₃O₈MicroplateletsHigh photocatalytic activity attributed to a high content of V⁴⁺ species.>90% degradation in the first 30 minutes. nih.govacs.org

Energy Storage and Conversion Technologies

The demand for efficient and sustainable energy storage solutions has driven research into novel electrode materials for batteries. This compound and its derivatives are being actively investigated for their potential in next-generation aqueous zinc-ion and potassium-ion batteries.

Cathode Materials for Aqueous Zinc-Ion Batteries: Design Principles, Structural Stability, and Enhanced Ion Transport

Aqueous zinc-ion batteries (AZIBs) are gaining attention as a safe and cost-effective alternative to lithium-ion batteries for large-scale energy storage. acs.org Vanadium-based compounds are promising cathode materials for AZIBs due to their layered structures and multiple oxidation states. researchgate.net

Various forms of potassium vanadates have been explored as cathode materials, exhibiting high specific capacities and long cycle lives. acs.orgnih.govresearchgate.net The design principles for these cathodes focus on creating stable host structures with open channels for the efficient diffusion of zinc ions. nih.gov For example, KV₃O₈ with a fibrous morphology has been shown to provide structural stability and sufficient active sites, leading to a high discharge capacity. nih.gov Similarly, K₀.₅V₂O₅ has demonstrated a high reversible capacity and remarkable rate capability. researchgate.net Potassium vanadate (KVO) nanobelts have also been reported as a promising cathode material, showing a high discharge capacity and excellent capacity retention over thousands of cycles. acs.org

The structural stability of these materials during the insertion and extraction of zinc ions is a critical factor for long-term performance. The presence of potassium ions in the vanadate layers can act as "pillars," preventing the collapse of the layered structure during cycling. mdpi.com This structural integrity, combined with fast ion diffusion kinetics, contributes to the superior electrochemical performance of these materials. nih.gov

Performance of Potassium Vanadate-Based Cathodes in Aqueous Zinc-Ion Batteries

Cathode MaterialReported Specific CapacityCurrent DensityCycling StabilityReference
KV₃O₈556.4 mAh g⁻¹0.8 A g⁻¹81.3% capacity retention after 5000 cycles at 6 A g⁻¹ nih.gov
KVO nanobelts461 mAh g⁻¹0.2 A g⁻¹96.2% capacity retention over 4000 cycles at 10 A g⁻¹ acs.org
K₀.₅V₂O₅471.1 mAh g⁻¹0.1 A g⁻¹90.2% capacity retention after 400 cycles researchgate.net
Kₓ(NH₄)₁₋ₓV₄O₁₀ (KNVO)432 mAh g⁻¹0.4 A g⁻¹94.2% capacity retention after 2000 cycles mdpi.com

Electrode Materials for Potassium-Ion Batteries: Exploration of K-Ion Storage Mechanisms

Potassium-ion batteries (KIBs) are an emerging energy storage technology, attractive due to the natural abundance of potassium. researchgate.net However, the larger size of potassium ions compared to lithium ions presents challenges for their insertion and extraction into electrode materials. researchgate.net Layered potassium vanadates are being explored as potential electrode materials for KIBs. researchgate.netresearchgate.net

Compounds like K₀.₂₃V₂O₅ have been investigated as anode materials for KIBs, demonstrating reversible capacities. researchgate.netfrontiersin.orgresearchgate.net The layered structure of these materials can accommodate the larger potassium ions, and the multiple oxidation states of vanadium facilitate the electrochemical reactions. The K-ion storage mechanism in these materials is believed to involve the intercalation and deintercalation of potassium ions within the vanadate layers, accompanied by the redox transition of vanadium ions (V⁴⁺/V⁵⁺). researchgate.net

Research into K₀.₅V₂O₅ as a cathode material for KIBs has shown a reversible capacity of around 90 mAh g⁻¹ and good cycling stability, with 81% capacity retention after 250 cycles. researchgate.net The structural changes during potassiation and depotassiation are reported to be highly reversible. researchgate.net The electrochemical performance of these materials is influenced by their crystal structure, with layered compounds like K₀.₅V₂O₅ showing a balance of good specific capacity and stability. researchgate.net The mechanism of potassium ion storage in carbonaceous anode materials for KIBs involves a combination of adsorption at defect and surface active sites, along with intercalation/deintercalation processes. rsc.org

Electrochemical Performance of Potassium Vanadates in Potassium-Ion Batteries

Electrode MaterialRoleReversible CapacityCurrent DensityCycling PerformanceReference
K₀.₂₃V₂O₅Anode121.6 mAh g⁻¹Not specifiedStable capacity of 100 mAh/g at 20 mA/g researchgate.netfrontiersin.org
K₀.₅V₂O₅Cathode~90 mAh g⁻¹10 mA g⁻¹81% capacity retention after 250 cycles at 100 mA g⁻¹ researchgate.net

Electrolyte Components in Advanced Battery Systems

Potassium-based battery technologies are emerging as promising alternatives to lithium-ion systems due to the natural abundance and lower cost of potassium. rsc.org In this context, various potassium vanadates are being investigated for their potential as electrode materials. While not always the electrolyte itself, the interplay between potassium-containing electrode materials and the electrolyte is crucial for battery performance.

Research has explored different potassium vanadates, such as K₀.₅V₂O₅ and K₀.₂₅V₂O₅, as positive electrode materials in lithium batteries. researchgate.net These materials feature layered or tunnel-like structures that facilitate the insertion and extraction of ions. researchgate.net For instance, K₀.₂₅V₂O₅ microspheres have demonstrated excellent lithium storage performance, with a high discharge specific capacity and good cyclic stability. researchgate.net The performance of these materials is intrinsically linked to the electrolyte, which must efficiently transport ions to the electrode surfaces.

Table 1: Performance of a K₀.₂₅V₂O₅ Cathode in a Lithium Metal Battery
Performance MetricValue
Discharge Specific Capacity249 mAh g⁻¹ at 100 mA g⁻¹
Cyclic StabilityGood stability up to 500 cycles
Rate Capacity161.2 mAh g⁻¹ at 1.5 A g⁻¹

Data sourced from research on hierarchical potassium vanadate microspheres. researchgate.net

Materials for Hydrogen Fuel Cell Technologies

Hydrogen fuel cells represent a clean energy technology that converts hydrogen into electricity, with water as the only byproduct. sciencedaily.com The core of these cells often relies on specific catalytic materials and proton-conducting membranes to function efficiently. sciencedaily.com While vanadium compounds, in general, are explored in various energy systems, such as vanadium oxygen fuel cells, the direct application of this compound in hydrogen fuel cell technologies is not prominently documented in current research. mdpi.com The focus in advanced fuel cell development is often on materials like polystyrene phosphonic acids that can operate at high temperatures without water. sciencedaily.com There is currently limited scientific literature detailing the specific use or significant benefits of this compound as a catalyst or membrane component in modern hydrogen fuel cells.

Functional Materials Development

Precursor for Advanced Ceramics and Specialty Glass Manufacturing

This compound serves as a key precursor in the manufacturing of advanced ceramics and specialty glasses. atamanchemicals.comchemimpex.com Advanced ceramics are inorganic, nonmetallic, crystalline materials engineered for high-performance applications, requiring rigorously controlled composition and manufacturing processes. britannica.com this compound is used as a raw material in the ceramics industry, where it contributes to the final properties of the ceramic product, such as thermal stability and mechanical strength. atamanchemicals.comchemimpex.com

In glass manufacturing, this compound is used as an intermediate. atamanchemicals.comnih.gov Specialty glasses often require specific chemical compositions to achieve desired properties like a particular refractive index, color, or thermal resistance. corning.com Potassium-containing compounds can act as a flux, lowering the melting point of silica (B1680970) and improving the workability of the molten glass. chr-olesen.dk The inclusion of elements like vanadium can impart unique optical or electronic properties to the final glass product. This compound's role as a precursor allows for the precise introduction of both potassium and vanadium into the glass matrix. siman.bg

Components in Electronic Devices: Semiconducting Properties and Transistor Fabrication

In the field of electronics, this compound has found specialized applications, for instance, in the development of electrochemical cells. siman.bg Its utility often stems from its role as an intermediate in materials science for creating more complex vanadium-based materials. chemimpex.comsiman.bg While certain transition metal compounds are known for their semiconducting properties, specific data on this compound's performance as a semiconductor or its direct application in transistor fabrication is not widely detailed in available research. Some related elements, when deposited in thin layers, can exhibit semiconductor behavior, but this has not been extensively documented for this compound itself. wikipedia.org

Materials for Superconducting Magnet Technology

This compound is utilized in the production of superconducting magnets. atamanchemicals.com Superconductors are materials that can conduct electricity with zero resistance, a property that is leveraged to create powerful magnetic fields for applications in medical imaging (MRI), high-energy physics, and transportation. kcl.ac.uk The manufacturing of superconducting materials often involves complex chemical processes where precursors are carefully selected to achieve the desired crystalline structure and properties. While specific details of the mechanism are proprietary to manufacturers, the use of this compound as a raw material indicates its role in forming the final superconducting compound. atamanchemicals.com Research in the field is active, with scientists continuously developing new materials, such as potassium tantalate (KTaO₃), that retain superconductivity even in the presence of extremely high magnetic fields. ncsu.edutechnologynetworks.com

Pigment Formulations for Industrial Coatings and Plastics

This compound is used in the manufacturing of pigments for a variety of industrial products, including plastics, enamels, paints, and inks. atamanchemicals.comnih.gov As a component in pigment formulations, it contributes to the color and stability of the final product. Industrial coatings require additives for pigment stabilization, and the chemical properties of this compound make it suitable for this purpose. atamanchemicals.combyk.com It can appear as a white to pale yellow or colorless to pale green crystalline solid, which serves as a base for various color formulations. nih.govsiman.bg Its use is noted in the production of dyes and laundry compounds as well. nih.gov

Table 2: Industrial Applications of this compound in Pigment Formulations
IndustryApplication
PlasticsColorant and stabilizer. atamanchemicals.com
Paints & CoatingsPigment production and dryer. atamanchemicals.com
Inks & DyesComponent in dye and ink manufacturing. nih.gov
Ceramics & EnamelsPigment for coloration. atamanchemicals.com

Biochemical and Enzymatic Interaction Studies

The biological and pharmacological activities of this compound are primarily attributed to the vanadate ion (VO₃⁻), which in aqueous solution forms various oxovanadium species, predominantly the tetrahedral orthovanadate ion (VO₄³⁻). This ion is a structural and electronic analogue of phosphate (B84403) (PO₄³⁻), a characteristic that governs its interaction with a multitude of enzymes, particularly those involved in phosphoryl transfer reactions. wikipedia.orgresearchgate.net Vanadate's ability to mimic phosphate allows it to interfere with the normal function of enzymes such as ATPases and phosphatases, making it a valuable tool in biochemical research for probing enzymatic mechanisms. researchgate.net

Inhibition Mechanisms of Enzyme Catalytic and Transport Activities (e.g., H,K-ATPase)

Vanadate is a potent inhibitor of P-type ATPases, a family of enzymes that includes the gastric hydrogen-potassium ATPase (H,K-ATPase), sodium-potassium ATPase (Na,K-ATPase), and calcium ATPase (Ca²⁺-ATPase). wikipedia.org The primary mechanism of inhibition stems from vanadate's role as a transition-state analogue of phosphate. wikipedia.orgresearchgate.net During the catalytic cycle of P-type ATPases, a phosphate group from adenosine (B11128) triphosphate (ATP) is transferred to an aspartate residue on the enzyme, forming a high-energy phosphoenzyme intermediate (E-P). The subsequent hydrolysis of this intermediate is crucial for completing the ion transport cycle.

Vanadate intervenes at this stage. Due to its resemblance to the trigonal bipyramidal geometry of the transition state of the phosphoryl group during hydrolysis, vanadate can enter the active site and bind covalently to the enzyme. uwec.edu This action effectively "traps" the enzyme in a stable, inactive complex that is analogous to the E2-P phosphorylated state. wikipedia.org By stabilizing this intermediate conformation, vanadate prevents the conformational changes necessary for ion release and the regeneration of the enzyme for a new cycle, thereby halting both ATP hydrolysis and ion transport. wikipedia.orgresearchgate.net

Studies specifically on the gastric H,K-ATPase have revealed detailed aspects of this inhibitory process. nih.gov The inhibition of ATP hydrolysis by vanadate is a biphasic process, suggesting a complex interaction with the enzyme. nih.gov In contrast, the inhibition of phosphoenzyme formation and the associated p-nitrophenyl phosphatase activity occurs monophasically. nih.gov This indicates that vanadate effectively blocks the formation of the crucial catalytic intermediate, leading to a complete shutdown of the enzyme's transport function. nih.gov

Vanadate Binding Affinity and Competition with Biological Molecules (e.g., ATP)

The inhibitory effect of vanadate is a direct consequence of its binding to the enzyme's catalytic sites. Research on gastric H,K-ATPase has demonstrated that vanadate binds to the enzyme with at least two distinct affinities. nih.gov The process is stoichiometric, with the initial phase of inhibition corresponding to the binding of approximately 1.5 nmol of vanadate per milligram of enzyme protein. nih.gov This binding event is responsible for halving the K⁺-stimulated ATPase activity. nih.gov Complete inhibition of the remaining activity is achieved by the binding of an additional 1.5 nmol of vanadate per milligram to a site with a lower affinity. nih.gov Ultimately, a total of 3 nmol of vanadate per milligram of protein is required to completely inhibit the enzyme's proton transport function. nih.gov

A critical aspect of vanadate's interaction with H,K-ATPase is its direct competition with ATP. nih.gov The binding of vanadate in the presence of nucleotides is consistent with competition for both the high-affinity and low-affinity ATP binding sites defined kinetically on the enzyme. nih.gov This competitive binding mechanism underscores vanadate's function as a phosphate analogue, as it occupies the same catalytic domain where ATP is hydrolyzed. researchgate.netnih.gov The half-time for the dissociation of vanadate from the site that inhibits p-nitrophenyl phosphate hydrolysis has been measured to be 5 minutes, indicating a relatively stable and potent inhibitory complex. nih.gov

Table 1. Research Findings on Vanadate Interaction with Gastric H,K-ATPase
ParameterObservationReference
Inhibition of ATP HydrolysisBiphasic nih.gov
Binding Stoichiometry (High-Affinity Site)1.5 nmol/mg protein nih.gov
Binding Stoichiometry (Low-Affinity Site)An additional 1.5 nmol/mg protein nih.gov
Total Stoichiometry for Transport InhibitionAt most 3 nmol/mg protein nih.gov
Competition with ATPCompetitive binding at high- and low-affinity ATP sites nih.gov
Dissociation Half-Time5 minutes (from p-nitrophenyl phosphatase inhibition site) nih.gov

Environmental and Industrial Impact

Role in Industrial Processes and Future Technological Innovations

Potassium metavanadate is a versatile compound with a wide range of industrial applications, and it holds promise for future technological advancements.

In the chemical industry, one of its primary roles is as a catalyst or a precursor for catalysts. It is extensively used in the synthesis of organic products, where it can enhance the efficiency of reactions and reduce costs. Vanadium-based catalysts, for which this compound can be a raw material, are crucial in the production of sulfuric acid, specifically in the oxidation of sulfur dioxide to sulfur trioxide. It also serves as an additive to catalysts based on precious metals like platinum and palladium, making them less susceptible to oxidation.

Beyond catalysis, this compound is utilized in the manufacturing of pigments for plastics, paints, and ceramics. It is also employed as a corrosion inhibitor and anti-scaling agent in various industrial settings, including the chemical fertilizer industry. In the glass and ceramics industries, it acts as an intermediate and coloring agent. Furthermore, it plays a role in industrial gas desulfurization, where it is used for the adsorption and elimination of hydrogen sulfide (B99878).

Looking toward the future, this compound and other vanadium compounds are being explored for their potential in emerging technologies. Vanadate-based materials are being investigated as efficient visible-light-driven photocatalysts for wastewater remediation. Additionally, potassium vanadate (B1173111) compounds are showing promise as cathode materials for high-performance aqueous zinc-ion batteries, which could be a key technology for energy storage.

Q & A

Q. What are the recommended safety protocols for handling potassium metavanadate in laboratory settings?

this compound is classified as a hazardous material (UN2864) and requires strict safety measures. Researchers should:

  • Use nitrile or natural rubber gloves and Tyvek®-equivalent protective clothing to avoid skin contact .
  • Store the compound in a cool, dry environment, away from reducing agents due to its weak oxidizing properties .
  • Document first-aid procedures, including immediate medical consultation and providing safety data sheets to attending physicians .

Q. How can researchers determine the purity and concentration of this compound solutions?

Spectrophotometric methods are effective for analyzing ionic species and equilibria. Key steps include:

  • Conducting UV-Vis absorbance measurements (240–300 nm) at controlled temperatures (e.g., 10°C–40°C) .
  • Using Tris buffer (0.10 M) and NaClO4 (3.0 M) to stabilize the solution environment and calculate extinction coefficients for species like HVO₄²⁻ and H₂VO₄⁻ .

Q. What analytical standards apply to this compound in materials science research?

The Chinese industry standard YS/T 1021-2015 specifies purity and compositional requirements for this compound. Researchers should validate material quality using:

  • X-ray diffraction (XRD) for crystallinity.
  • Inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis .

Advanced Research Questions

Q. How to design a study investigating the effects of this compound on glucose metabolism in diabetic models?

Methodological considerations from sodium metavanadate studies (e.g., IDDM/NIDDM trials) can be adapted:

  • Use a two-step euglycemic insulin clamp to measure glucose disposal rates, differentiating oxidative vs. nonoxidative pathways via indirect calorimetry .
  • Monitor insulin sensitivity changes and lipid profiles (e.g., cholesterol reduction) over 2-week treatment periods .
  • Assess mitogen-activated protein (MAP) kinase activity in mononuclear cells to evaluate insulin-mimetic effects .

Q. What spectroscopic techniques are effective in analyzing the solution equilibria of this compound?

Advanced approaches include:

  • Spectrophotometric titration : Measure pH-dependent speciation (e.g., HVO₄²⁻ → H₂VO₄⁻ transition with pKa = 7.62) .
  • Dynamic light scattering (DLS) : Track polymerization into oligomers (e.g., V₃O₉³⁻, V₄O₁₂⁴⁻) under varying concentrations .
  • Calorimetry : Quantify polymerization enthalpy (ΔH° ≈ -21 kJ/mol) to assess thermodynamic stability .

Q. How can this compound be utilized as a precursor in the synthesis of vanadium oxide nanoparticles?

A modified sol-gel method involves:

  • Dissolving this compound in acidic media (e.g., 1.0 M H₂SO₄) to form vanadate ions .
  • Reducing with agents like sodium bisulfite to precipitate V₂O₅ nanoparticles .
  • Characterize using TEM for morphology and UV-Vis for bandgap analysis .

Q. What methodological considerations are critical when documenting experimental procedures involving this compound for reproducibility?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Metadata standards : Use domain-specific schemas (e.g., EML for environmental studies) to detail experimental conditions, including buffer composition and temperature .
  • Provenance tracking : Record equipment specifications (manufacturer, model) and reagent batch numbers .
  • Version control : Organize data hierarchically (e.g., folder structures by experiment type) and include README files with variable definitions and unit conversions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.